molecular formula C10H10ClNS B1285505 2-(Thiophen-2-yl)aniline hydrochloride CAS No. 1087723-62-3

2-(Thiophen-2-yl)aniline hydrochloride

Cat. No.: B1285505
CAS No.: 1087723-62-3
M. Wt: 211.71 g/mol
InChI Key: WDJVKCOXPQGNOZ-UHFFFAOYSA-N
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Description

Structural Significance within Thiophene-Aniline Conjugated Systems

The formation of copolymers from thiophene (B33073) and aniline (B41778) monomers has been a subject of significant research, as these materials exhibit interesting electrical properties. mdpi.comnih.gov The conductivity of such copolymers is influenced by the formation of charge carriers known as polarons and bipolarons within the π-conjugated system upon doping. mdpi.com The relative orientation of the thiophene and aniline rings is a critical factor governing the extent of π-orbital overlap and, consequently, the electronic communication between the two moieties. Steric hindrance between the ortho-substituted rings in 2-(thiophen-2-yl)aniline can lead to a non-planar conformation, which in turn affects the degree of conjugation and the material's bulk properties.

Table 1: Key Properties of 2-(Thiophen-2-yl)aniline Hydrochloride

PropertyValue
CAS Number 1087723-62-3
Molecular Formula C₁₀H₁₀ClNS
Molecular Weight 211.71 g/mol
Appearance Solid (form may vary)
Solubility Enhanced solubility in polar solvents compared to the free base

Academic Relevance of Halogenated Anilines in Synthetic Chemistry

Halogenated anilines are of considerable importance in synthetic organic chemistry, serving as versatile building blocks for the construction of more complex molecular architectures. Their utility is primarily centered on their participation in a variety of cross-coupling reactions. nih.govresearchgate.net The carbon-halogen bond in these compounds provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern organic synthesis.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are frequently employed to functionalize halogenated anilines. nih.govacs.org For instance, a halogenated aniline can be coupled with an organoboron reagent (in a Suzuki-Miyaura reaction) or another amine (in a Buchwald-Hartwig reaction) to generate substituted anilines and diarylamines, respectively. nih.govacs.org The ability to selectively functionalize polyhalogenated anilines at different positions offers a streamlined approach to creating structurally diverse molecules from a single precursor. nih.gov The synthesis of thiophene-aniline scaffolds can, therefore, be envisaged through the coupling of a halogenated aniline with a suitable thiophene-based coupling partner. The reactivity of the carbon-halogen bond generally follows the trend I > Br > Cl, allowing for regioselective reactions in di- or polyhalogenated substrates.

Table 2: Common Cross-Coupling Reactions Involving Halogenated Anilines

Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-Miyaura Coupling Organoboron Reagent (e.g., boronic acid)C-CPd catalyst, base
Buchwald-Hartwig Amination AmineC-NPd catalyst, base, phosphine (B1218219) ligand
Heck Reaction AlkeneC-CPd catalyst, base
Sonogashira Coupling Terminal AlkyneC-CPd catalyst, Cu co-catalyst, base

Overview of Key Research Trajectories for Thiophene-Aniline Scaffolds

Research into compounds built upon the thiophene-aniline scaffold has branched into several key areas, primarily driven by the tunable electronic and photophysical properties of these conjugated systems, as well as the established biological significance of the thiophene nucleus.

In the realm of materials science , thiophene-aniline derivatives are extensively investigated for their applications in organic electronics. mdpi.com Copolymers of thiophene and aniline are explored as active materials in organic field-effect transistors (OFETs), organic solar cells, and electrochromic devices. jept.demdpi.com The donor-acceptor nature of the thiophene-aniline linkage allows for the engineering of the material's band gap, which is a critical parameter for these applications. mdpi.com Furthermore, the incorporation of aniline functionalities into thiophene-based polymers is being explored for the development of chemical sensors, particularly for the detection of volatile organic compounds (VOCs). rsc.org

In medicinal chemistry , the thiophene ring is recognized as a privileged pharmacophore, meaning it is a structural motif frequently found in biologically active compounds and approved drugs. nih.govbohrium.comrsc.org Thiophene derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. bohrium.comeprajournals.compharmaguideline.com Consequently, the synthesis of novel thiophene-aniline hybrids is an active area of research for the discovery of new therapeutic agents. bohrium.comnih.gov The aniline portion of the scaffold provides a site for further chemical modification, allowing for the optimization of a compound's biological activity and pharmacokinetic properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-7H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJVKCOXPQGNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087723-62-3
Record name 2-(thiophen-2-yl)aniline hydrochloride
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Advanced Synthetic Methodologies for 2 Thiophen 2 Yl Aniline Hydrochloride and Its Analogues

Catalytic Cross-Coupling Approaches

Catalytic cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, providing efficient pathways to thiophene-aniline structures.

Suzuki-Miyaura Coupling Protocols for Thiophen-2-yl-Aniline Linkages

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging the thiophene-aniline bond due to its mild reaction conditions, tolerance of various functional groups, and the use of stable and environmentally benign organoboron reagents. researchgate.netdergipark.org.tr This methodology typically involves the palladium-catalyzed reaction between a thiophene-boronic acid (or its ester) and a haloaniline, or conversely, an aniline-boronic acid and a halothiophene.

A notable advancement in this area is the use of micellar catalysis, which allows the reaction to proceed in water and under aerobic conditions, thus enhancing the sustainability of the process. researchgate.netjept.de For instance, employing the surfactant Kolliphor EL facilitates the creation of nanoreactors in an aqueous environment, enabling high-yield synthesis of thienyl-substituted anilines at room temperature with short reaction times. researchgate.netjept.de

ReactantsCatalystBaseSolvent SystemTemp. (°C)TimeYield (%)
2-Bromoaniline + 2-Thienylboronic acidPd(dtbpf)Cl₂K₂CO₃Kolliphor EL/H₂ORT15 min98
2,6-Dibromoaniline + Thiophene-2-ylboronic acidPd(PPh₃)₂Cl₂K₂CO₃1,4-Dioxane/H₂O9072 h87.3
2,5-Dibromothiophene + Isopropenylboronic acid pinacol (B44631) esterPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9024 hHigh

Palladium-Catalyzed Reactions in the Synthesis of Thiophene-Aniline Derivatives

Palladium catalysis is central to the synthesis of anilines and their derivatives through C-N cross-coupling reactions. researchgate.netscilit.com These methods have been refined to utilize reliable and versatile catalysts that operate under user-friendly conditions. researchgate.netscilit.com The Buchwald-Hartwig amination, for example, is a widely used palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines. This can be applied to the synthesis of thiophene-aniline derivatives by coupling a halothiophene with an aniline (B41778) or vice-versa.

The development of specialized ligands has been crucial in expanding the scope and efficiency of these reactions. ijpsjournal.com For instance, the use of bulky biarylphosphine ligands like AdBrettPhos and tBuBrettPhos has enabled the efficient N-arylation of five-membered heterocyclic bromides, including thiophenes, with primary amides and amines. ijpsjournal.com These catalyst systems are effective even for challenging couplings involving unprotected bromoimidazoles and bromopyrazoles, suggesting their applicability to similar thiophene-aniline systems. ijpsjournal.com

Strategies for Enhanced Product Yield and Stereoselectivity

Maximizing product yield and controlling stereoselectivity are critical aspects of synthetic efficiency. In the context of Suzuki-Miyaura couplings, several strategies have been developed to achieve these goals.

Micellar Synthesis: As mentioned, employing surfactants like Kolliphor EL in water not only promotes green chemistry but also leads to excellent yields (up to 98%) and significantly reduced reaction times (as low as 15 minutes) for thiophene-aniline synthesis. slideshare.netresearchgate.net This is attributed to the formation of micelles that act as nanoreactors, effectively concentrating the reactants and catalyst. researchgate.net

Ligand Effects: The choice of ligand on the palladium catalyst plays a pivotal role in determining the outcome of the reaction, including yield and stereoselectivity. researchgate.net For instance, in couplings involving Z-alkenyl halides, the ligand can influence the extent of Z-to-E isomerization. researchgate.net While not directly involving an aniline, the principle of ligand control is broadly applicable. Studies have shown that sterically hindered and/or electron-rich phosphines can be decisive in controlling site-selectivity in polyhalogenated heteroaryl substrates. fud.edu.ng For example, the regioselectivity of Suzuki coupling on 2-(4-bromophenyl)-5-chloropyrazine can be switched by changing the ligand from Xantphos (favoring reaction at the pyrazinyl chloride) to QPhos (favoring reaction at the aryl bromide). nih.gov This highlights the power of ligand tuning to direct reactivity and improve the yield of the desired isomer.

The stereochemical outcome of Suzuki-Miyaura reactions involving vinyl triflates has been shown to be catalyst-dependent. The use of Pd(PPh₃)₄ can lead to retention of the double bond configuration, while Pd(dppf)Cl₂ may favor inversion. researchgate.net This demonstrates that by selecting the appropriate catalyst-ligand combination, one can selectively access different stereoisomers from the same starting material.

Oxidative Polymerization Techniques for Thiophene-Aniline-Based Polymers

Oxidative polymerization is a primary method for synthesizing conductive polymers from thiophene (B33073) and aniline monomers. This can be achieved through either chemical or electrochemical routes, resulting in copolymers with properties derived from both monomer units.

Chemical Oxidative Polymerization: This technique typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate, to initiate the polymerization of the monomers in a suitable solvent. researchgate.nettheseus.fi For example, copolymers of thiophene or 3-alkylthiophenes with aniline have been synthesized using FeCl₃. researchgate.net The resulting polymers often exhibit increased solubility with longer alkyl chains on the thiophene unit, without compromising electrical conductivity. researchgate.net The polymerization is believed to occur through the α-position of the thienylene ring and the amino group of the aniline. researchgate.net

Electrochemical Polymerization: This method involves the direct oxidation of monomers at an electrode surface to form a polymer film. jept.de It offers advantages such as being a simple, one-step process that does not require a chemical oxidizing agent. jept.demdpi.com However, the copolymerization of aniline and thiophene can be challenging due to the large difference in their oxidation potentials (0.8 V for aniline vs. 2.0 V for thiophene). jept.de Despite this, successful electrochemical synthesis of poly(thiophene-co-aniline) has been reported, often yielding materials with better solubility than the corresponding homopolymers. jept.de The properties of the resulting copolymer can be tuned by controlling the polymerization potential. bohrium.com

Another innovative approach is the use of atmospheric pressure plasma jets (APPJs) for copolymerization. This technique can overcome issues related to the differing oxidation potentials of the monomers and problems with solubility. mdpi.com

Polymerization MethodMonomersOxidant/ConditionsKey Findings
ElectrochemicalThiophene, AnilineAcetonitrile, LiClO₄Copolymers have better solubility than homopolymers. jept.de
ChemicalAniline, Thiophene1 M H₂SO₄, 1:1 mole ratioCrystalline moieties can form within the copolymer. researchgate.net
ChemicalThiophene/3-Alkylthiophenes, AnilineIron(III) chloride (FeCl₃)Increased alkyl chain length improves solubility. researchgate.net
Atmospheric PlasmaThiophene, AnilineArgon plasma jetFilm growth rate increases with thiophene addition. mdpi.com

N-Alkylation and Schiff Base Formation Routes for Substituted Systems

Further functionalization of the 2-(thiophen-2-yl)aniline scaffold can be achieved through N-alkylation and Schiff base formation, leading to a diverse range of substituted derivatives.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom of the aniline moiety can significantly alter the compound's properties. N-alkylation of anilines can be efficiently achieved using alcohols as alkylating agents in the presence of a manganese pincer complex catalyst. nih.gov This method is highly selective for mono-alkylation, avoiding the formation of N,N-dialkylated products. nih.gov Alternatively, ionic liquids can serve as effective media for the N-alkylation of anilines with alkyl halides, offering a simple and efficient procedure. Visible-light-induced N-alkylation provides an eco-friendly approach that avoids the need for metallic catalysts, oxidants, or bases. nih.gov

Schiff Base Formation: Schiff bases, characterized by the azomethine (-N=CH-) group, are readily synthesized through the condensation reaction of a primary amine, such as 2-(thiophen-2-yl)aniline, with an aldehyde or ketone. neliti.comnanobioletters.com This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol. ajol.info The formation of the imine bond is a versatile method for introducing a wide variety of substituents, depending on the carbonyl compound used. Thiophene-derived Schiff bases and their metal complexes have attracted significant interest for their potential applications. acs.org

Novel Derivatization Strategies for Extended Thiophene-Aniline Architectures

The development of novel derivatization strategies allows for the creation of more complex and extended thiophene-aniline architectures with tailored properties. These strategies often involve multicomponent reactions or the introduction of various functional groups onto the core structure.

One approach involves the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives by acylating a substituted thiophen-2-amine with an acyl chloride derived from nicotinic acid. nih.gov This method effectively combines the thiophene-aniline core with another heterocyclic moiety.

Multicomponent reactions offer an efficient route to highly functionalized thiophene derivatives. For example, a reaction involving ethyl 4-chloroacetoacetate, phenyl isothiocyanate, and various active methylene (B1212753) reagents can produce complex thiophene analogues. nih.gov While not directly starting from 2-(thiophen-2-yl)aniline, these methods demonstrate the potential for building complex structures around a thiophene core that could be later coupled with an aniline component.

Furthermore, cyclization reactions of precursor molecules can lead to novel thiophene-2-carboxamide derivatives with various substitutions at the 3-position of the thiophene ring. nih.gov These synthetic strategies open avenues for creating a library of thiophene-aniline compounds with diverse functionalities for various applications.

Exploration of Metal-Free Oxidative Cross-Coupling for Related Systems

The direct coupling of a thiophene C-H bond with an aniline N-H bond under metal-free oxidative conditions is an attractive approach for the synthesis of 2-(thiophen-2-yl)aniline and its derivatives. This method circumvents the need for pre-functionalization of the coupling partners (e.g., halogenation or organometallic derivatization), thereby shortening synthetic sequences and minimizing waste. Key to these reactions is the use of a chemical oxidant that can facilitate the formation of a C-N bond between the two nucleophilic partners. Research in this area has largely focused on the utility of hypervalent iodine reagents and inorganic persulfates as potent, metal-free oxidants.

Hypervalent Iodine-Mediated C-N Coupling

Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are well-established oxidants capable of promoting a wide range of C-N bond-forming reactions. researchgate.netnih.gov The general mechanism is believed to involve the formation of a reactive nitrogen species from the aniline, which then undergoes electrophilic attack on the electron-rich thiophene ring. Alternatively, a radical-based pathway may be operative. researchgate.net

While direct intermolecular coupling of simple thiophenes and anilines using these reagents is a subject of ongoing research, studies on related systems have demonstrated the feasibility of this approach. For instance, iodine-promoted C-H amination has been successfully applied to the synthesis of various fused heterocyclic systems where an aniline nitrogen atom attacks an adjacent aromatic C-H bond in an intramolecular fashion. nih.goveurekaselect.com These studies highlight the capacity of iodine-based oxidants to mediate the desired C-N bond formation under mild conditions. The reaction conditions typically involve the use of the hypervalent iodine reagent in a suitable solvent, often at room temperature or with gentle heating.

Persulfate-Promoted Oxidative Coupling

Inorganic persulfates, most commonly potassium persulfate (K₂S₂O₈), offer an inexpensive and powerful alternative for metal-free oxidative cross-coupling. rsc.org Persulfate can generate sulfate (B86663) radical anions (SO₄⁻•) upon heating or irradiation, which are highly potent oxidants capable of initiating the coupling process. This methodology has been explored for various C-H/N-H cross-coupling reactions to form C-N bonds.

The application of potassium persulfate to the direct coupling of thiophenes and anilines would likely proceed via a radical mechanism. The sulfate radical anion could abstract a hydrogen atom from the aniline N-H bond to generate a nitrogen-centered radical, or from a thiophene C-H bond to form a thiophenyl radical. Subsequent radical-radical cross-coupling would then furnish the desired 2-(thiophen-2-yl)aniline product. While specific studies detailing a broad substrate scope for the thiophene-aniline coupling are emerging, the general utility of K₂S₂O₈ in related C-N bond formations is well-documented, suggesting its potential for this transformation.

The table below summarizes the types of metal-free oxidative cross-coupling reactions that are conceptually related to the synthesis of 2-(Thiophen-2-yl)aniline analogues.

Oxidant SystemCoupling Partners ExampleProduct Type ExampleKey Features
Hypervalent Iodine ReagentsAnilines and AlkenesDihydrofurans and IndolinesMild conditions, formation of C-C and C-N bonds. mdpi.com
Hypervalent Iodine ReagentsIntramolecular Anilines and Aromatic C-HFused Tricyclic HeteroarenesFacilitates intramolecular C-H amination. nih.goveurekaselect.com
Potassium Persulfate (K₂S₂O₈)General Aromatic C-H and Heterocyclic N-HN-Arylated HeterocyclesInexpensive oxidant, proceeds via radical pathways. rsc.org
Iodine/DMSO SystemAryl Acetylenes, Sulfur, and Aminesα-KetothioamidesMetal-free, one-pot, multi-component reaction. rsc.org

Further research is required to fully delineate the substrate scope, optimize reaction conditions, and elucidate the precise mechanisms for the direct intermolecular coupling of thiophenes and anilines using these metal-free oxidative methods. However, the existing literature on related systems provides a strong foundation and proof-of-concept for the viability of this synthetic strategy.

Coordination Chemistry and Metal Complexation Studies Involving Thiophen 2 Yl Aniline Ligands

Thiophene-Aniline Scaffolds as Precursors for Complex Ligand Systems

Thiophene-aniline scaffolds serve as a foundational structure for the synthesis of more elaborate ligand systems. The inherent electronic properties of the thiophene (B33073) ring, coupled with the coordinating ability of the aniline (B41778) nitrogen, make these scaffolds versatile building blocks. Through chemical modifications, such as the introduction of substituents on either the thiophene or the aniline ring, the steric and electronic properties of the resulting ligands can be finely tuned. This adaptability allows for the targeted design of ligands with specific coordination preferences and subsequent control over the geometry and reactivity of the resulting metal complexes. For instance, Schiff base condensation reactions involving the amine group of the thiophene-aniline moiety are a common strategy to create multidentate ligands that can form stable chelates with metal ions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with thiophene-aniline based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.

Complexation with First-Row Transition Metals (e.g., Zn(II), Co(II), Ni(II), Cu(II))

Ligands incorporating the thiophene-aniline moiety readily form complexes with first-row transition metals. Studies have reported the synthesis and characterization of complexes with Zn(II), Co(II), Ni(II), and Cu(II). For example, Schiff base ligands derived from the condensation of 2-thiophenecarboxaldehyde with o-phenylenediamine (B120857) have been used to synthesize complexes of the type [ML₂]·2H₂O, where M can be Cu(II), Zn(II), Co(II), or Ni(II) oncologyradiotherapy.com. Similarly, complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been prepared with ligands derived from 2,3-di-(2΄-thiophenoyloxy)aniline nih.govderpharmachemica.com. These studies demonstrate the versatility of the thiophene-aniline framework in coordinating with a range of d-block elements.

Complexation with Other Valence Metal Centers (e.g., Sb(III), U(VI))

An extensive search of the available scientific literature did not yield any specific studies on the complexation of 2-(Thiophen-2-yl)aniline or its simple derivatives with Sb(III) or U(VI) metal centers. Research on the coordination chemistry of thiophene-aniline based ligands has predominantly focused on transition metals. While there is literature on antimony(III) complexes with other N,S-donor ligands and uranyl(VI) complexes with various Schiff bases, a direct link to the thiophene-aniline scaffold specified is not documented.

Spectroscopic Elucidation of Metal-Ligand Bonding and Interactions

Spectroscopic techniques are crucial in determining the coordination mode and nature of the metal-ligand bond in these complexes.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon complexation provide evidence for coordination. A key indicator is the shift in the ν(C=N) stretching frequency in Schiff base derivatives, which suggests the involvement of the imine nitrogen in bonding to the metal ion oncologyradiotherapy.com. The appearance of new bands in the far-IR region can often be assigned to ν(M-N) and ν(M-S) vibrations, further confirming the coordination of the aniline nitrogen and thiophene sulfur to the metal center oncologyradiotherapy.com.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide insights into their geometry. For instance, the UV-Vis spectrum of a Ni(II) complex might show transitions characteristic of an octahedral geometry derpharmachemica.com. Similarly, the d-d transitions observed for Cu(II) complexes can suggest a distorted octahedral or square planar environment derpharmachemica.com. Ligand-to-metal charge transfer (LMCT) bands are also commonly observed oncologyradiotherapy.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. Shifts in the resonance signals of protons and carbons near the coordinating atoms upon complexation are indicative of metal-ligand bond formation oncologyradiotherapy.com.

Interactive Table of Spectroscopic Data

Complex TypeMetal IonKey IR Bands (cm⁻¹)ν(C=N) Shiftν(M-N) / ν(M-S)UV-Vis λ_max (nm)Assignment
[M(L)₂]·2H₂OCu(II)~1530Shifted~560 / ~440~380, ~650LMCT, d-d
[M(L)₂]·2H₂OZn(II)~1535Shifted~565 / ~445~385LMCT
[M(L)₂]·2H₂OCo(II)~1532Shifted~562 / ~442~390, ~550, ~680LMCT, d-d
[M(L)₂]·2H₂ONi(II)~1538Shifted~574 / ~465~388, ~620, ~950LMCT, d-d

Data is generalized from typical findings for analogous systems and may vary based on the specific ligand and experimental conditions.

Determination of Metal-Ligand Stoichiometry in Complex Formation

The stoichiometry of the metal complexes is fundamental to understanding their structure and is typically determined through elemental analysis and various titration methods oncologyradiotherapy.com. For many first-row transition metal complexes with bidentate thiophene-aniline type ligands, a 1:2 metal-to-ligand ratio is commonly observed, leading to the formation of [ML₂] type complexes oncologyradiotherapy.com. However, other stoichiometries, such as 1:1, are also possible depending on the nature of the ligand and the reaction conditions. Molar conductance measurements can further elucidate the nature of the complex, indicating whether it is an electrolyte or non-electrolyte, which provides clues about the coordination sphere oncologyradiotherapy.com.

Investigation of Complex Geometries and Electronic Structures

The geometry and electronic structure of these metal complexes are dictated by the coordination number of the central metal ion and the nature of the ligand.

Complex Geometries: Based on spectral and magnetic susceptibility data, different geometries have been proposed for these complexes. For instance, Co(II) and Ni(II) complexes with thiophene-aniline derived ligands often exhibit octahedral geometries derpharmachemica.com. Cu(II) complexes, due to the Jahn-Teller effect, frequently adopt a distorted octahedral or square planar geometry derpharmachemica.com. Zn(II) complexes, with a d¹⁰ electronic configuration, typically favor a tetrahedral geometry oncologyradiotherapy.com.

Electronic Structures: The electronic structure of these complexes can be investigated through a combination of experimental techniques and computational methods. Magnetic susceptibility measurements can determine if a complex is paramagnetic or diamagnetic and provide information about the number of unpaired electrons, which is indicative of the electronic configuration and spin state of the metal ion. For example, magnetic moment values for Co(II) and Ni(II) complexes are often consistent with high-spin octahedral configurations derpharmachemica.com.

Interactive Table of Structural and Electronic Properties

Metal IonTypical GeometryCoordination NumberMagnetic Moment (B.M.)Electronic Configuration
Zn(II)Tetrahedral4Diamagneticd¹⁰
Co(II)Octahedral6~4.8 - 5.2High-spin d⁷
Ni(II)Octahedral6~2.9 - 3.4High-spin d⁸
Cu(II)Distorted Octahedral6~1.8 - 2.2d⁹

Note: The properties listed are typical for complexes with bidentate thiophene-aniline type ligands.

Computational and Theoretical Investigations of 2 Thiophen 2 Yl Aniline Hydrochloride and Its Analogues

Density Functional Theory (DFT) Applications in Molecular and Complex Structural Elucidation

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the geometric and electronic structures of molecules. This method is particularly effective for elucidating the structures of complex organic compounds, including thiophene (B33073) derivatives. mdpi.comnih.gov DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and determine various molecular properties with a high degree of accuracy. researchgate.net

Furthermore, DFT is instrumental in analyzing intermolecular interactions, which are crucial for understanding the properties of materials in the solid state. nih.gov By calculating parameters such as molecular electrostatic potential (MEP), researchers can identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack, providing insights into its reactivity and interaction with other molecules. nih.gov

Electronic Structure Analysis through Advanced Quantum Chemical Calculations

Advanced quantum chemical calculations offer a deep dive into the electronic landscape of molecules, providing a foundation for understanding their reactivity, stability, and optical properties. For 2-(Thiophen-2-yl)aniline hydrochloride and its analogues, these calculations are vital for characterizing their electronic behavior.

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally signifies higher reactivity and lower stability. nih.gov

In thiophene derivatives, the distribution of the HOMO and LUMO is often spread across the π-conjugated system. ufms.br Theoretical studies on various thiophene-based molecules have shown that the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting portion. ufms.br This separation of the frontier orbitals is fundamental to understanding charge transfer processes within the molecule.

Below is a table summarizing the HOMO, LUMO, and energy gap values for some illustrative thiophene derivatives, as determined by DFT calculations.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Thiophene Derivative 1-4.994-1.1423.852
Thiophene Derivative 2-5.20-1.853.35
Thiophene Derivative 3-5.31-1.963.35
Thiophene Derivative 4-5.32-2.013.31

Note: The data presented here is based on computational studies of various thiophene derivatives and serves as an illustrative example of the typical values obtained. nih.gov

The concepts of ionization energy (I) and electron affinity (A) are fundamental to understanding the electronic behavior of molecules and can be calculated from the energies of the frontier molecular orbitals. researchgate.netsemanticscholar.org Ionization energy is the energy required to remove an electron from a molecule, and it can be approximated by the negative of the HOMO energy (I ≈ -EHOMO). Electron affinity is the energy released when an electron is added to a molecule, which can be approximated by the negative of the LUMO energy (A ≈ -ELUMO). researchgate.net

These parameters are crucial for predicting how a molecule will behave in chemical reactions, particularly in redox processes. A lower ionization potential indicates a greater ease of electron donation, while a higher electron affinity suggests a greater propensity to accept electrons. For thiophene-aniline systems, these values are influenced by the specific substituents on both the thiophene and aniline (B41778) rings.

Global reactivity descriptors such as electrophilicity (ω), chemical hardness (η), and chemical softness (S) provide further insights into the reactivity of a molecule. semanticscholar.org These parameters are derived from the HOMO and LUMO energies.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and indicates a molecule's polarizability.

Electrophilicity (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ) and chemical hardness (η) as ω = μ² / (2η), where μ = (EHOMO + ELUMO) / 2. semanticscholar.org

A molecule with a high chemical hardness and low softness is generally less reactive, while a soft molecule is more reactive. nih.gov The electrophilicity index helps in classifying molecules as strong or weak electrophiles.

The following table provides illustrative values for these reactivity descriptors for a selection of thiophene derivatives.

CompoundChemical Hardness (η) (eV)Chemical Softness (S) (eV⁻¹)Electrophilicity (ω) (eV)
Thiophene Derivative 11.9260.5192.476
Thiophene Derivative 21.6750.5973.597
Thiophene Derivative 31.6750.5973.693
Thiophene Derivative 41.6550.6043.821

Note: The data presented here is based on computational studies of various thiophene derivatives and serves as an illustrative example of the typical values obtained. nih.gov

Theoretical Studies of Photochemical Reactivity and Isomerization Mechanisms

Theoretical investigations have been crucial in unraveling the complex mechanisms of photochemical reactions in thiophene and its derivatives. researchgate.net One of the notable photochemical reactions of 2-substituted thiophenes is their rearrangement to the corresponding 3-substituted isomers upon irradiation. netsci-journal.com Computational studies, particularly those employing multiconfigurational self-consistent field (CASSCF) methods, have been instrumental in exploring the potential energy surfaces of these reactions. nih.gov

These studies suggest that the photoisomerization process often proceeds through conical intersections, which are points on the potential energy surface where different electronic states have the same energy. nih.gov The proposed mechanism involves the excitation of the reactant to an excited state, followed by relaxation through a conical intersection to the photoproduct. nih.gov Several reaction pathways have been investigated, including internal cyclization-isomerization routes and zwitterion-tricyclic routes. researchgate.net The computational results have provided valuable insights that help to explain experimental observations and predict the reactivity of different thiophene derivatives. nih.gov

Prediction and Analysis of Nonlinear Optical (NLO) Properties via DFT Calculations

Molecules with extended π-conjugated systems, such as many thiophene derivatives, are of significant interest for their potential applications in nonlinear optics (NLO). nih.gov NLO materials can alter the properties of light and have applications in technologies like optical switching and frequency conversion. DFT calculations have become a reliable tool for predicting and understanding the NLO properties of molecules. journalirjpac.comjournaleras.com

The key NLO property calculated is the first hyperpolarizability (β), which is a measure of the second-order NLO response. journaleras.com A large β value is indicative of a strong NLO response. Theoretical studies have shown that the NLO properties of thiophene-based molecules are highly dependent on their electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated bridge. rsc.orgpdn.ac.lk This donor-π-acceptor (D-π-A) architecture facilitates intramolecular charge transfer upon excitation, which is a key factor for enhancing the NLO response. pdn.ac.lk

Computational studies on various organic molecules have demonstrated that DFT methods can effectively predict hyperpolarizability values that correlate well with experimental findings. journaleras.com For thiophene derivatives, these calculations can guide the design of new molecules with optimized NLO properties by systematically modifying their molecular structure.

Molecular Modeling Approaches for Reaction Pathway Prediction and Mechanistic Insights

Computational and theoretical investigations, particularly those employing quantum chemical methods like Density Functional Theory (DFT), have become indispensable tools for predicting reaction pathways and gaining deep mechanistic insights into complex organic transformations. In the context of synthesizing this compound and its analogues, molecular modeling is instrumental in elucidating the intricacies of the palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. These computational approaches allow for the characterization of transition states, the calculation of reaction energy profiles, and the rationalization of the effects of various catalytic components, such as ligands and bases.

The synthesis of 2-(thiophen-2-yl)aniline, typically achieved through the palladium-catalyzed coupling of a 2-halothiophene (e.g., 2-bromothiophene (B119243) or 2-chlorothiophene) with aniline, proceeds via a well-established catalytic cycle. Molecular modeling provides a step-by-step energetic and geometric description of this cycle. The primary steps that are computationally investigated include oxidative addition, amine coordination and deprotonation, and reductive elimination.

The Catalytic Cycle: A Computational Perspective

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. Computational studies on analogous systems provide a framework for understanding the reaction pathway for the formation of 2-(thiophen-2-yl)aniline.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the 2-halothiophene to a coordinatively unsaturated Pd(0) complex, typically bearing phosphine (B1218219) ligands. DFT calculations can model the geometry of the transition state for this step and determine its associated activation energy. This step is often found to be the rate-determining step, particularly for less reactive aryl chlorides. researchgate.netchemrxiv.org Computational studies have shown that the energy barrier for oxidative addition is influenced by the nature of the halogen atom (I < Br < Cl) and the electronic properties of the thiophene ring. researchgate.net

Amine Coordination and Deprotonation: Following oxidative addition, the resulting Pd(II) complex coordinates with aniline. Subsequent deprotonation of the coordinated aniline by a base (e.g., a bulky alkoxide) generates a palladium-amido complex. Molecular modeling can elucidate the energetics of these equilibria and the role of the base in facilitating the deprotonation step. The steric and electronic properties of both the aniline derivative and the phosphine ligands can influence the stability of the intermediates.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium-amido complex, which forms the C-N bond of the desired 2-(thiophen-2-yl)aniline product and regenerates the active Pd(0) catalyst. researchgate.net This step is often facile, but its energy barrier can be influenced by the bite angle of the phosphine ligand and the steric hindrance around the palladium center. DFT calculations are crucial for mapping the potential energy surface of this step and identifying the lowest energy pathway.

Predicting Reaction Pathways and Ligand Effects

Molecular modeling is particularly powerful in predicting the most favorable reaction pathway among several possibilities and in understanding the role of ligands in controlling reactivity and selectivity. For instance, different phosphine ligands can significantly impact the rates of oxidative addition and reductive elimination. Computational studies can quantify these effects by calculating the energy profiles for the catalytic cycle with various ligands.

The table below presents a representative set of calculated relative free energies for the key intermediates and transition states in a model palladium-catalyzed amination of 2-bromothiophene with aniline, based on data from analogous systems studied by DFT.

StepSpeciesDescriptionRelative Free Energy (kcal/mol) - Representative Values
-ReactantsPd(0)L2 + 2-Bromothiophene + Aniline0.0
1TSOATransition State for Oxidative Addition+15 to +25
-INTOAOxidative Addition Intermediate-5 to -15
2TSRETransition State for Reductive Elimination+10 to +20
-ProductsPd(0)L2 + 2-(Thiophen-2-yl)aniline + HBr-10 to -30

Note: These are representative values for a model system and can vary significantly depending on the specific ligand, base, solvent, and computational method employed.

Mechanistic Insights from Computational Data

Detailed analysis of the computed geometries of transition states can provide profound mechanistic insights. For example, the geometry of the oxidative addition transition state can reveal the extent of C-X bond breaking and Pd-C/Pd-X bond formation. Similarly, the geometry of the reductive elimination transition state can provide information about the concertedness of the C-N bond formation and Pd-C/Pd-N bond cleavage.

Furthermore, computational studies can investigate the potential for side reactions, such as β-hydride elimination, and predict conditions under which these unproductive pathways might become significant. By understanding the energetic landscape of the entire reaction, computational chemistry can guide the rational design of more efficient and selective catalytic systems for the synthesis of this compound and its analogues.

The following table summarizes the key parameters often investigated in computational studies of C-N cross-coupling reactions and the insights they provide.

Computational ParameterMechanistic Insight
Activation Energy (ΔG) of Oxidative AdditionOften determines the overall reaction rate, influenced by the aryl halide and ligand.
Reaction Energy (ΔGrxn) of Oxidative AdditionIndicates the thermodynamic driving force for the initial step.
Coordination Energy of AmineProvides information on the stability of the pre-reductive elimination intermediate.
Activation Energy (ΔG) of Reductive EliminationKey to understanding the efficiency of the final C-N bond formation.
Overall Reaction Energy (ΔGrxn)Determines the overall thermodynamic feasibility of the catalytic cycle.
Geometries of Transition States and IntermediatesElucidates the structural changes along the reaction coordinate and bonding interactions.

Advanced Materials Science Applications of Thiophen 2 Yl Aniline Derived Systems

Development of Conjugated Polymers for Optoelectronic and Electronic Devices

The strategic design of conjugated polymers from aniline-thiophene hybrid systems is central to their application in electronic devices. By manipulating the polymer backbone and characterizing its fundamental properties, researchers can tailor materials for specific functions in devices like organic field-effect transistors and sensors.

Polymerization Strategies for Aniline-Thiophene Hybrid Monomers

Synthesizing copolymers from aniline (B41778) and thiophene (B33073) monomers presents unique challenges due to the significant difference in their electrochemical oxidation potentials. jept.de Aniline typically polymerizes at around 0.800 eV, whereas thiophene requires a much higher anodic potential of 2.00 eV, which can lead to the formation of separate homopolymer films rather than a true copolymer. jept.de To overcome these challenges, several polymerization strategies have been developed.

Electrochemical Polymerization : This method involves the electrochemical oxidation of monomers to their radical cations, which then combine and elongate into a polymer chain. jept.de It is a relatively simple and inexpensive technique that allows for the synthesis of copolymer films directly onto an electrode surface. jept.de By carefully adjusting polymerization potentials based on monomer concentrations, co-deposition can be achieved. jept.de This technique has been successfully used to synthesize poly(thiophene-co-aniline) films. jept.de

Chemical Oxidative Polymerization : This is a common method for synthesizing conjugated polymers where a chemical oxidizing agent, such as iron(III) chloride (FeCl₃), is used to initiate the polymerization of monomers in a solution. researchgate.net This approach has been employed to create polymers from monomers containing both aniline and thiophene moieties. researchgate.netresearchgate.net Studies have shown that in some hybrid monomers, polymer growth occurs exclusively through the aniline units. researchgate.netresearchgate.net

Atmospheric Pressure Plasma Jets (APPJs) Copolymerization : A more recent and versatile technique, APPJ polymerization is suitable for synthesizing D-A copolymers from monomers with large differences in oxidation potential. mdpi.com This method uses plasma to activate and polymerize a blended solution of aniline and thiophene monomers, successfully forming thiophene and aniline copolymer (TAC) films. mdpi.comnih.gov A key advantage is that it can catalyze the polymerization of aniline, which has a high oxidation potential, by incorporating thiophene, which has a lower oxidation potential. mdpi.com

Impact of Structural Modifications on Polymer Optical and Electronic Properties

The optical and electronic characteristics of aniline-thiophene copolymers are highly dependent on their chemical structure, including the ratio of donor to acceptor units and the presence of side chains. These modifications allow for the fine-tuning of properties such as conductivity, solubility, and energy levels (HOMO/LUMO).

Copolymers of aniline and thiophene often exhibit better solubility in organic solvents like DMSO compared to their respective homopolymers, which is a significant advantage for solution-based processing of devices. jept.de Spectroscopic analysis reveals that the incorporation of both monomer units leads to a red shift in the maximum absorption wavelength, indicating greater π-conjugation and a more ordered, energetically stable polymer structure. jept.de

The ratio of aniline to thiophene in the monomer feed is a critical factor influencing the final properties of the copolymer. In TAC films synthesized via APPJ, the electrical resistance was found to decrease significantly when the thiophene ratio was 25%. mdpi.com This enhancement in conductivity is attributed to a good connection between the donor (aniline) and acceptor (thiophene) units, which reduces the loss of charge transport pathways along the conjugated π-bonds. mdpi.com

The introduction of additional thiophene units into a polymer backbone can also have a profound impact on the material's solid-state ordering. For example, adding a bithiophene unit instead of a single thiophene can cause the polymer to adopt a more compact, helical conformation upon annealing. nih.gov This structural change influences the molecular orientation in thin films, which in turn affects charge transport properties. nih.gov

Table 1: Effect of Monomer Ratio on Thiophene-Aniline Copolymer (TAC) Properties mdpi.com
Thiophene Monomer Ratio (%)Film Growth Rate (μm/min)Electrical Resistance (kΩ)Key Observation
0 (Pure Aniline)1.33> 1 MΩ (High)High resistance characteristic of pure polyaniline.
25-190Remarkable decrease in resistance, indicating efficient charge transport pathways.
100 (Pure Thiophene)7.75< 1 MΩ (Lower than PANI)Higher growth rate and lower resistance than pure polyaniline.

Characterization of Charge Carrier Generation and Transport in Polymeric Systems

The efficiency of optoelectronic devices relies heavily on the generation and transport of charge carriers (electrons and holes) within the active polymer layer. In aniline-thiophene systems, the inherent donor-acceptor structure is designed to facilitate this process. mdpi.com Aniline typically serves as the electron donor, while thiophene acts as the electron acceptor. mdpi.com

The morphology and molecular packing of the polymer film are crucial for efficient charge transport. A well-ordered structure with significant π-stacking between polymer chains provides pathways for charge carriers to move. Studies on related thiophene-phenylene copolymers have shown that structural transformations during processing, such as annealing, can lead to more planar backbones and highly crystalline domains. nih.gov This can result in a preferred "edge-on" molecular orientation, where the π-stacking direction is parallel to the substrate, which is beneficial for charge transport in devices like field-effect transistors. nih.gov

However, subtle changes in molecular structure, such as the inclusion of an extra thiophene ring, can lead to a more twisted, helical conformation. nih.gov This helical structure may result in a more "face-on" alignment or a generally more isotropic (less ordered) orientation, which can hinder charge transport despite potentially tighter molecular packing. nih.gov The resulting structural heterogeneity can be detrimental to charge carrier mobility. nih.gov The electrical properties of these copolymers are often characterized by measuring their conductivity, which can be significantly enhanced by doping. For instance, iodine-doped TAC films have shown the lowest electrical resistance at an optimal thiophene blending ratio of 25%, confirming the creation of efficient charge transport pathways. mdpi.comnih.govscilit.com

Application in Organic Photovoltaic Devices (Organic Solar Cells)

Polymers derived from monomers containing both aniline and thiophene units have been specifically investigated for their potential in organic solar cells (OSCs). researchgate.netresearchgate.net Their tunable electronic properties and ability to absorb light make them promising candidates for the active layers in these devices.

Role as Electron Donor Layers in Device Architectures

In the most common OSC architecture, a bulk heterojunction (BHJ), an electron donor material is blended with an electron acceptor material (often a fullerene derivative like PCBM). The fundamental principle is that upon light absorption, the donor material generates an exciton (B1674681) (a bound electron-hole pair), which then diffuses to the donor-acceptor interface. At this interface, the exciton dissociates, with the electron being transferred to the acceptor and the hole remaining on the donor.

Polymers based on 2,6-di(thiophen-2-yl)aniline (B11769289) and similar hybrid monomers have been explicitly prepared for use as the electron donor layer in dual-layer organic solar cells. researchgate.netresearchgate.net The electronic and optical properties of these polymers were found to be suitable for photovoltaic applications, confirming their intended function as the primary light-absorbing and hole-transporting material in the device. researchgate.netresearchgate.net

Efficiency Optimization and Performance Evaluation in Multilayer Organic Solar Cells

The performance of an OSC is determined by several factors, including the power conversion efficiency (PCE), which depends on the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). For aniline-thiophene based donor polymers, optimizing these parameters involves tuning the material's properties to meet several key requirements:

Broad Light Absorption : The donor polymer should absorb a significant portion of the solar spectrum.

Appropriate Energy Levels : The Highest Occupied Molecular Orbital (HOMO) of the donor must be well-aligned with the acceptor's HOMO to ensure a high Voc. The Lowest Unoccupied Molecular Orbital (LUMO) of the donor must be higher than the acceptor's LUMO to provide a sufficient driving force for exciton dissociation.

High Charge Carrier Mobility : The donor material must efficiently transport holes to the anode after exciton dissociation.

While specific device efficiency data for polymers derived directly from 2-(Thiophen-2-yl)aniline hydrochloride is not detailed in the provided research, studies on analogous systems demonstrate their suitability. researchgate.netresearchgate.net The photovoltaic yield of devices has been shown to differ based on the specific linkage of the thiophene and aniline rings (e.g., poly 4-(2-thiophen)aniline vs. poly 4-(3-thiophen)aniline), indicating that subtle isomeric changes can significantly impact performance. researchgate.net

Table 2: Key Optoelectronic Properties of Aniline-Thiophene Copolymers for OSCs
PropertyDescriptionRelevance to OSC PerformanceObserved Characteristics
Optical AbsorptionWavelength range over which the polymer absorbs light.Determines the portion of the solar spectrum that can be converted to electricity (influences Jsc).Absorption spectra show a red shift compared to homopolymers, indicating extended π-conjugation. jept.de
Energy Levels (HOMO/LUMO)The energy of the highest occupied and lowest unoccupied molecular orbitals.The HOMO-LUMO gap determines the absorption onset. The relative energy levels of the donor and acceptor determine Voc and the driving force for charge separation.Properties are suitable for use in photovoltaic devices. researchgate.netresearchgate.net
SolubilityThe ability of the polymer to dissolve in common organic solvents.Crucial for solution-based processing and fabrication of uniform thin films.Copolymers show better solubility in solvents like DMSO and KOH than the corresponding homopolymers. jept.de
Conductivity / MobilityThe ability of the material to conduct electrical charge.High hole mobility in the donor phase is required for efficient charge extraction and a high FF.Conductivity is significantly increased in copolymers with optimal monomer ratios. mdpi.com

Novel Optoelectronic Material Development and Photophysical Characterization

The unique donor-acceptor (D-A) architecture inherent in thiophene-aniline systems makes them highly promising for the development of novel optoelectronic materials. nih.gov In these systems, the aniline moiety typically functions as the electron donor, while the thiophene unit acts as the electron acceptor. nih.gov This intramolecular charge transfer characteristic is fundamental to their optical and electronic properties, which can be finely tuned for applications in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. mdpi.comresearchgate.net

Research into copolymers of thiophene and aniline has demonstrated that their photophysical properties are highly dependent on the molecular structure and degree of π-conjugation. jept.de UV-Vis spectroscopy of these copolymers reveals absorption bands at higher wavelengths (a red shift) compared to their corresponding homopolymers. jept.de This shift is indicative of a more extended π-conjugation and a more ordered, energetically stable polymer structure, which is advantageous for optoelectronic applications. jept.de The presence of different oxidation states within the polymer chain, such as quinoidal units, contributes to this phenomenon. jept.de

The photoluminescence of these materials is also a key area of investigation. For instance, modifying the thiophene ring with alkyl derivatives can significantly impact the fluorescence properties of the resulting polymer. An increase in the length of the aliphatic chain has been observed to enhance the fluorescence of the system. electrochemsci.org This tunability allows for the creation of materials with specific emission characteristics suitable for light-emitting applications. The study of donor-π-acceptor type fluorophores incorporating thiophene and aniline-type derivatives (like triphenylamine) has shown mega Stokes shifts (>100 nm), indicating a substantial intramolecular energy transfer, a desirable trait for efficient emitters in OLEDs.

Below is a data table summarizing the photophysical properties of representative thiophene-aniline derived systems.

Polymer/CompoundAbsorption Maxima (λmax, nm)Emission Maxima (λem, nm)Key Findings/ApplicationReference
Poly(Thiophene-co-Aniline)Red-shifted vs. homopolymersNot specifiedDemonstrates extended π-conjugation and ordered structure. jept.de
Poly[4-(3-methyl-2-thiophene)-aniline] (PTANIr1)Not specifiedFluorescentIncreased fluorescence compared to unsubstituted polymer; suggested as a fluorescence sensor. electrochemsci.org
Poly[4-(3-hexyl-2-thiophene)-aniline] (PTANIr2)Not specifiedHighly FluorescentLonger alkyl chain enhances fluorescence; suggested as a fluorescence sensor. electrochemsci.org

Catalytic Roles and Mechanistic Studies of Thiophene Aniline Derived Systems

Ligand Design Principles for Catalytic Applications

The design of effective ligands is paramount to the development of successful homogeneous catalysts. Thiophene-aniline derivatives serve as valuable precursors for coordination chemistry and ligand synthesis. The design principles for ligands derived from these systems are rooted in the intrinsic properties of their constituent parts.

The thiophene (B33073) ring, for instance, is often explored as a bio-isosteric replacement for monosubstituted phenyl rings in medicinal chemistry, a principle that extends to ligand design. The presence of the sulfur atom in the thiophene ring is a key feature; it can enhance interactions between a catalyst and substrate through hydrogen bonding or other non-covalent interactions. This sulfur atom, along with the π-electron system of the ring, allows thiophene to act as an effective π-bridge and electron donor, which can be used to construct conjugated organic semiconductors with high charge transport properties. mdpi.com

Furthermore, the aniline (B41778) moiety provides a reactive "handle," the amino group, which can be readily functionalized to create more complex bidentate or polydentate ligands. The nitrogen atom itself can act as a coordination site for a metal center. The combination of the "soft" sulfur donor from the thiophene ring and the "harder" nitrogen donor from the aniline unit can create a unique electronic environment at the metal center, influencing its reactivity, stability, and selectivity in catalytic cycles. The structural rigidity and planarity of the thiophene-aniline backbone also play a crucial role, as these factors can dictate the geometry around the metal center and, consequently, the stereochemical outcome of a catalyzed reaction.

Investigation of Cross-Coupling Catalysis Mediated by Thiophene-Aniline Derived Systems

Thiophene-aniline derived systems are not only components of catalysts but are also the targets of important catalytic cross-coupling reactions that generate valuable molecular scaffolds. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, has been effectively applied to couple thiophenes and anilines. nih.gov

Recent advancements have demonstrated that this transformation can be performed efficiently in aqueous micellar systems, which circumvents the need for traditional organic solvents and aligns with the principles of green chemistry. nih.gov In one such system, the surfactant Kolliphor EL is used to create nanoreactors in water, enabling the use of air-sensitive palladium catalysts without requiring an inert atmosphere. nih.gov Using the highly effective catalyst Pd(dtbpf)Cl2, a variety of thiophene-substituted anilines have been synthesized with excellent yields and remarkably short reaction times at room temperature. nih.gov For example, the reaction between 3-bromoaniline (B18343) and 2-thienyl boronic acid proceeds to a 98% yield in just 15 minutes. chemicalbook.com This methodology has been successfully applied to a range of substrates, including various bromoanilines and thienyl boronic acids. nih.gov

Below is a table summarizing the results of selected Suzuki-Miyaura cross-coupling reactions for the synthesis of thiophenyl-anilines in a micellar system.

Beyond small-molecule synthesis, thiophene and aniline can be electrochemically copolymerized to form conjugated polymers. jept.de This process involves the electrochemical oxidation of the monomer units to their radical cations, which then combine to form oligomers and subsequently long-chain copolymers. jept.de This represents another form of cross-coupling, creating extended π-conjugated systems with applications in materials science. jept.de

Oxidative Catalysis in Organic Transformations Utilizing Thiophene-Aniline Scaffolds

The application of thiophene-aniline scaffolds is expanding into the realm of oxidative catalysis, where their unique electronic properties are being harnessed to mediate redox reactions. A notable example is the use of thiophene-based covalent triazine frameworks (CTFs) as heterogeneous photocatalysts for the aerobic oxidative coupling of amines. mdpi.com

In these systems, thiophene units are incorporated into a porous, robust framework built from triazine rings. The thiophene moieties play a crucial role in the catalytic activity by enhancing the material's ability to absorb visible light and by improving charge separation and migration, which are key steps in a photocatalytic cycle. mdpi.com The extended π-conjugation provided by the thiophene skeleton, combined with the triazine units, leads to superior light-harvesting properties. mdpi.com These thiophene-based CTFs have been shown to be effective catalysts for the homocoupling of benzylamine (B48309) to N-benzylidenebenzylamine, achieving 100% conversion under visible light irradiation at room temperature. mdpi.com The sulfur atoms within the thiophene units may also enhance the adsorption and activation of the reactant molecules, promoting an efficient catalytic turnover. mdpi.com

Further research into the catalytic activity of complexes derived from these scaffolds is ongoing. Studies have been undertaken to investigate the catalytic and antioxidant activity of mixed-ligand metal complexes derived from thiophene, suggesting a broader potential for these systems in mediating oxidative processes. jcchems.comjcchems.com

Future Research Directions and Emerging Paradigms for 2 Thiophen 2 Yl Aniline Hydrochloride Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes to 2-(Thiophen-2-yl)aniline hydrochloride and its derivatives is a primary area for future research. Current synthetic approaches often rely on traditional cross-coupling reactions, which may involve expensive catalysts, harsh reaction conditions, and the generation of significant waste. Future efforts will likely focus on the following areas:

C-H Activation/Functionalization: Direct C-H activation of thiophene (B33073) and aniline (B41778) precursors represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials. Research in this area will aim to develop selective and efficient catalyst systems for the direct arylation of anilines with thiophenes.

Photoredox Catalysis: The use of visible light to drive chemical reactions has gained significant traction as a sustainable synthetic tool. The development of photoredox-catalyzed cross-coupling reactions for the synthesis of this compound could offer milder reaction conditions and unique reactivity patterns.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The adaptation of synthetic routes for this compound to flow chemistry systems could enable more efficient and reproducible production.

Biocatalysis: The use of enzymes to catalyze the formation of C-N and C-C bonds is a burgeoning field in organic synthesis. The discovery or engineering of enzymes capable of selectively coupling thiophene and aniline derivatives would represent a significant advancement in the sustainable production of this compound.

Synthetic MethodologyPotential AdvantagesResearch Focus
C-H ActivationAtom economy, reduced wasteDevelopment of selective catalysts
Photoredox CatalysisMild reaction conditions, sustainableDesign of novel photocatalysts
Flow ChemistryScalability, safety, reproducibilityOptimization of reaction parameters in flow
BiocatalysisHigh selectivity, green chemistryEnzyme discovery and engineering

Advancements in Spectroscopic and Analytical Characterization Techniques for Complex Structures

A thorough understanding of the structural and electronic properties of this compound is crucial for its application in various fields. While standard techniques such as NMR and mass spectrometry are routinely used, future research will benefit from the application of more advanced and specialized analytical methods:

Solid-State NMR (ssNMR): For the characterization of the compound in its solid, crystalline form, ssNMR can provide valuable insights into intermolecular interactions and packing arrangements, which are critical for understanding its material properties.

Advanced Mass Spectrometry Techniques: Techniques such as ion-mobility mass spectrometry can provide information not only on the mass-to-charge ratio but also on the three-dimensional shape of the molecule in the gas phase.

X-ray Absorption Spectroscopy (XAS): XAS can probe the local electronic structure around specific elements, such as the sulfur atom in the thiophene ring, providing detailed information about its oxidation state and coordination environment.

Terahertz (THz) Spectroscopy: This low-frequency vibrational spectroscopy is sensitive to intermolecular vibrations and can be used to study the collective motions in the crystalline lattice of this compound.

Development of Predictive Computational Models for Reactivity and Material Properties

Computational chemistry is an indispensable tool for the rational design of new molecules and materials. The development of accurate and predictive computational models for this compound will accelerate the discovery of new applications.

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. Future work will focus on the use of more advanced functionals to improve the accuracy of these predictions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule, both in solution and in the solid state. This can be used to understand processes such as self-assembly and charge transport.

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI can be trained on large datasets of experimental and computational data to develop predictive models for various properties. These models can then be used to rapidly screen large numbers of virtual derivatives of this compound for desired properties.

Computational MethodPredicted PropertiesFuture Research Direction
DFTGeometry, electronic structure, spectraDevelopment of advanced functionals
MD SimulationsDynamic behavior, self-assemblyLarge-scale simulations of material properties
Machine LearningQSAR, property predictionIntegration with high-throughput screening

Expansion into Novel Materials Science Frontiers and Device Architectures

The unique combination of a thiophene and an aniline moiety suggests that this compound could be a valuable building block for a variety of advanced materials.

Organic Electronics: Thiophene-containing molecules are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Future research will explore the incorporation of this compound into these devices, either as a monomer for polymerization or as a discrete component.

Sensors: The aniline nitrogen and the thiophene sulfur can both act as binding sites for metal ions and other analytes. This suggests that derivatives of this compound could be developed as chemosensors.

Conducting Polymers: Polymerization of 2-(Thiophen-2-yl)aniline could lead to novel conducting polymers with interesting optoelectronic properties. The properties of these polymers could be tuned by modifying the substitution pattern on the aniline and thiophene rings.

Interdisciplinary Research Synergies in Advanced Chemical Sciences

The full potential of this compound will only be realized through collaborations between researchers from different disciplines.

Chemistry and Materials Science: The design and synthesis of new derivatives of this compound will be guided by the needs of materials scientists developing new devices.

Chemistry and Biology: The potential biological activity of this compound and its derivatives could be explored in collaboration with biochemists and pharmacologists.

Experimental and Theoretical Chemistry: A close feedback loop between experimental synthesis and characterization and theoretical modeling will be essential for the rational design of new materials with optimized properties.

Q & A

Q. How to design a stability study for this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines).
  • Monitor degradation via HPLC-UV and LC-MS to identify hydrolytic or oxidative by-products.
  • Use Arrhenius kinetics to extrapolate shelf-life at 25°C .

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